1,1,1-Trifluoropropan-2-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H11F3O3S. It is known for its unique structural properties, which include a trifluoromethyl group attached to a propanol backbone, and a 4-methylbenzenesulfonate group. This compound is often used in organic synthesis and various industrial applications due to its reactivity and stability .
Preparation Methods
The synthesis of 1,1,1-trifluoropropan-2-yl 4-methylbenzenesulfonate typically involves the reaction of 1,1,1-trifluoropropan-2-ol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Chemical Reactions Analysis
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile. Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: It can be reduced to 1,1,1-trifluoropropan-2-ol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: It is employed in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoropropan-2-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances the electrophilicity of the compound, making it highly reactive towards nucleophiles. This reactivity is utilized in various synthetic applications to introduce the trifluoromethyl group into target molecules .
Comparison with Similar Compounds
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate can be compared with similar compounds such as:
1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate: This compound has a similar trifluoromethyl group but with a trifluoromethanesulfonate group instead of a 4-methylbenzenesulfonate group.
1,1,1-Trifluoro-2-propanol: This is a simpler compound with only the trifluoromethyl group and a hydroxyl group.
Properties
CAS No. |
6189-13-5 |
---|---|
Molecular Formula |
C10H11F3O3S |
Molecular Weight |
268.25 g/mol |
IUPAC Name |
1,1,1-trifluoropropan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H11F3O3S/c1-7-3-5-9(6-4-7)17(14,15)16-8(2)10(11,12)13/h3-6,8H,1-2H3 |
InChI Key |
DDSKJYCFYZVYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.